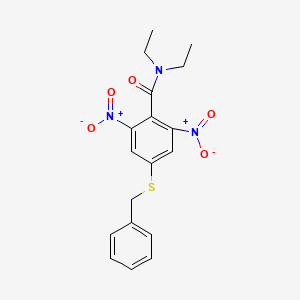
4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzamide core, with two nitro groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide typically involves a multi-step process One common method starts with the nitration of N,N-diethylbenzamide to introduce nitro groups at the 2 and 6 positionsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can facilitate the reduction of nitro groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s derivatives are explored for their potential as antimalarial and antimicrobial agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, the compound may inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite. The nitro groups and benzylsulfanyl moiety play a significant role in its biological activity by interacting with enzymes and other proteins involved in the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylsulfanyl-1,3-oxazole
- 4-Benzylsulfanyl-1,3-thiazole
- 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides
Uniqueness
4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and benzylsulfanyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-N,N-diethyl-2,6-dinitrobenzamide |
InChI |
InChI=1S/C18H19N3O5S/c1-3-19(4-2)18(22)17-15(20(23)24)10-14(11-16(17)21(25)26)27-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
YXQMTNPDJPGVES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1[N+](=O)[O-])SCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11097837.png)
![ethyl 6-(1,3-bis{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11097841.png)
![(4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11097843.png)
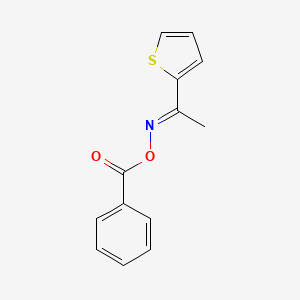
![methyl N-[(4-methylphenyl)sulfonyl]-S-[(methylsulfanyl)methyl]cysteinate](/img/structure/B11097856.png)
![[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone](/img/structure/B11097861.png)


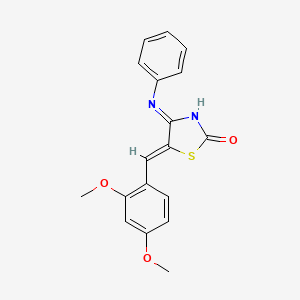
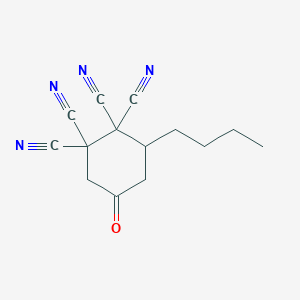
![2,6-Diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11097894.png)
![1-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11097900.png)
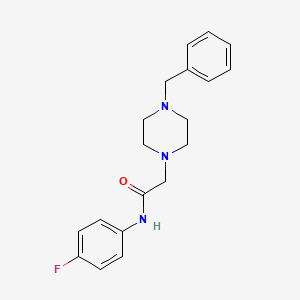
![4-benzyl-5-(4-chlorophenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097912.png)
